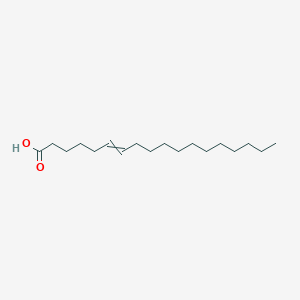

6-Octadecenoic acid

Description

Structure

3D Structure

Properties

CAS No. |

593-39-5 |

|---|---|

Molecular Formula |

C18H34O2 |

Molecular Weight |

282.5 g/mol |

IUPAC Name |

octadec-6-enoic acid |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h12-13H,2-11,14-17H2,1H3,(H,19,20) |

InChI Key |

CNVZJPUDSLNTQU-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCCCCC/C=C\CCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCC=CCCCCC(=O)O |

melting_point |

29.8 °C |

Other CAS No. |

593-39-5 |

physical_description |

Solid |

Pictograms |

Irritant |

Synonyms |

petroselenic acid petroselinic acid petroselinic acid, (E)-isomer petroselinic acid, (Z)-isomer petroselinic acid, sodium salt, (Z)-isome |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Isomers and Properties of 6-Octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of 6-octadecenoic acid, with a primary focus on the cis and trans isomers: petroselinic acid and petroselaidic acid, respectively. This document details their chemical structures, physicochemical properties, biological activities, and the signaling pathways they modulate. It also includes detailed experimental protocols for their synthesis, isolation, and characterization, designed to support further research and development in this area.

Introduction to this compound Isomers

This compound (C18:1 n-12) is a monounsaturated fatty acid that exists as geometric isomers based on the configuration of the double bond at the sixth carbon position. The cis isomer, (Z)-6-octadecenoic acid, is commonly known as petroselinic acid, while the trans isomer, (E)-6-octadecenoic acid, is known as petroselaidic acid.[1] Petroselinic acid is a naturally occurring fatty acid found in significant quantities in the seeds of plants from the Apiaceae family, such as coriander and parsley, as well as in the Araliaceae family.[2][3][4] Petroselaidic acid is the trans-isomer of petroselinic acid.[5] These isomers exhibit distinct physical and biological properties that are of interest to researchers in various fields, including drug development and nutritional science.

Structural Isomers and Physicochemical Properties

The key structural difference between petroselinic acid and petroselaidic acid lies in the geometry of their double bond, which significantly influences their molecular shape and physical properties.

Table 1: General Properties of this compound Isomers

| Property | (Z)-6-Octadecenoic Acid (Petroselinic Acid) | (E)-6-Octadecenoic Acid (Petroselaidic Acid) |

| Synonyms | cis-6-Octadecenoic acid, Petroselic acid | trans-6-Octadecenoic acid, Petroselaidic acid |

| Molecular Formula | C₁₈H₃₄O₂ | C₁₈H₃₄O₂ |

| Molecular Weight | 282.46 g/mol | 282.461 g/mol [6] |

| CAS Number | 593-39-5 | 593-40-8 |

| Appearance | White powder | - |

Table 2: Physicochemical Properties of this compound Isomers

| Property | (Z)-6-Octadecenoic Acid (Petroselinic Acid) | (E)-6-Octadecenoic Acid (Petroselaidic Acid) |

| Melting Point | 29.8 °C[7] | - |

| Boiling Point | 237.5 °C[7] | 399.0 ± 11.0 °C at 760 mmHg[6] |

| Density | 0.9017 g/cm³ at 40 °C[7] | 0.9 ± 0.1 g/cm³[6] |

| Solubility | Insoluble in water, soluble in methanol. | - |

| Refractive Index | - | 1.467[6] |

| Flash Point | - | 295.8 ± 14.4 °C[6] |

Experimental Protocols

Chemical Synthesis of this compound Isomers

The Wittig reaction is a versatile and widely used method for the stereoselective synthesis of alkenes, making it a suitable approach for preparing both (Z)- and (E)-6-octadecenoic acid.[8]

This protocol outlines a general strategy for the synthesis of the cis isomer using a non-stabilized ylide, which favors the formation of Z-alkenes.[8]

-

Step 1: Preparation of the Phosphonium Salt. Dodecyltriphenylphosphonium bromide is prepared by reacting triphenylphosphine with 1-bromododecane.

-

Step 2: Generation of the Ylide. The phosphonium salt is deprotonated using a strong base, such as n-butyllithium or sodium hydride, in an aprotic solvent like THF at a low temperature to generate the corresponding ylide.

-

Step 3: Wittig Reaction. The ylide is then reacted with a suitable aldehyde, such as methyl 6-oxohexanoate, at low temperature. The reaction mixture is allowed to warm to room temperature.

-

Step 4: Hydrolysis. The resulting methyl ester is hydrolyzed using a base, such as potassium hydroxide, in a mixture of water and ethanol, followed by acidification to yield (Z)-6-octadecenoic acid.

-

Purification. The product can be purified by column chromatography on silica gel.

To favor the formation of the E-alkene, the Schlosser modification of the Wittig reaction can be employed. This modification involves the use of a second equivalent of organolithium reagent at low temperature to deprotonate the betaine intermediate, followed by protonation to yield the trans-alkene.

-

Steps 1 & 2: Follow the same procedure as for the Z-isomer to generate the ylide.

-

Step 3: Modified Wittig Reaction. The ylide is reacted with methyl 6-oxohexanoate at low temperature. After the initial addition, a second equivalent of a strong base (e.g., phenyllithium) is added to form a β-oxido ylide. The mixture is then protonated with a suitable proton source (e.g., tert-butanol) to generate the E-alkene.

-

Step 4 & 5: Follow the same hydrolysis and purification steps as for the Z-isomer.

Isolation of Petroselinic Acid from Coriander Seed Oil

Petroselinic acid can be isolated in high purity from natural sources like coriander seed oil.[9][10]

-

Step 1: Saponification. Coriander seed oil is saponified by refluxing with an excess of potassium hydroxide in ethanol.

-

Step 2: Extraction of Unsaponifiable Matter. The unsaponifiable matter is removed by extraction with a nonpolar solvent like hexane.

-

Step 3: Acidification and Fatty Acid Extraction. The aqueous soap solution is acidified with a strong acid, such as hydrochloric acid, to liberate the free fatty acids. The fatty acids are then extracted with an organic solvent like diethyl ether.

-

Step 4: Crystallization. The solvent is evaporated, and the resulting mixture of fatty acids is dissolved in a suitable solvent (e.g., acetone) and cooled to a low temperature to crystallize the petroselinic acid. The crystals are collected by filtration.

Analytical Characterization

GC-MS is a powerful technique for the analysis of fatty acid isomers after conversion to their more volatile methyl esters (FAMEs).[11][12][13]

-

Sample Preparation (Esterification): Fatty acids are converted to FAMEs by heating with a reagent such as boron trifluoride in methanol or methanolic HCl.[12]

-

GC Separation: The FAMEs are separated on a polar capillary column (e.g., a cyanopropyl-substituted column). The retention times will differ for the cis and trans isomers.

-

MS Detection: The mass spectrometer provides information on the molecular weight and fragmentation pattern of the FAMEs, confirming their identity.

FTIR spectroscopy can be used to differentiate between cis and trans isomers based on the characteristic absorption bands of the C-H out-of-plane bending vibrations of the double bond.[14][15][16]

-

Sample Preparation: The fatty acid sample can be analyzed neat as a thin film between salt plates or dissolved in a suitable solvent.

-

Spectral Acquisition: The infrared spectrum is recorded.

-

Data Interpretation: Trans isomers exhibit a distinct absorption band around 966 cm⁻¹, which is absent in the spectra of cis isomers.[14] Cis isomers show a weaker band around 720 cm⁻¹.

¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the unambiguous identification of cis and trans isomers.

-

¹H NMR: The chemical shifts and coupling constants of the olefinic protons are diagnostic. In the cis isomer (petroselinic acid), the olefinic protons typically appear as a multiplet around 5.3 ppm. The coupling constant between the vicinal olefinic protons is smaller for the cis isomer compared to the trans isomer.

-

¹³C NMR: The chemical shifts of the olefinic carbons and the carbons adjacent to the double bond are different for the cis and trans isomers. The carbons of the cis isomer are generally more shielded (appear at a lower chemical shift) compared to the trans isomer.

Biological Activities and Signaling Pathways

Anti-inflammatory and Immunomodulatory Effects of Petroselinic Acid

Petroselinic acid has demonstrated significant anti-inflammatory and immunomodulatory properties.

Recent studies have shown that petroselinic acid can effectively suppress the cytosolic nucleic acid-mediated type I interferon (IFN) signaling pathway.[17] This is a crucial pathway in the innate immune response to viral and bacterial infections, but its dysregulation can lead to autoimmune diseases.

-

Mechanism of Action: Petroselinic acid has been shown to inhibit the activation of key sensor proteins in this pathway, including cyclic GMP-AMP synthase (cGAS) and retinoic acid-inducible gene I (RIG-I). By inhibiting these sensors, petroselinic acid prevents the downstream activation of STING and MAVS, respectively, which in turn blocks the phosphorylation and nuclear translocation of the transcription factor IRF3. This ultimately leads to a reduction in the production of type I interferons and other inflammatory cytokines.[17]

While the direct effects of petroselinic acid on the NF-κB pathway are still under investigation, fatty acids are known to modulate this critical inflammatory signaling pathway. Saturated fatty acids, for example, can activate NF-κB through Toll-like receptor 4 (TLR4) signaling. Given its anti-inflammatory properties, it is plausible that petroselinic acid may exert an inhibitory effect on the NF-κB pathway, potentially by interfering with TLR4 activation or downstream signaling components.

Peroxisome Proliferator-Activated Receptor (PPAR) Activation

Fatty acids are natural ligands for PPARs, a group of nuclear receptors that play crucial roles in lipid and glucose metabolism, as well as inflammation. While specific studies on this compound isomers are limited, it is likely that they can bind to and activate PPAR isoforms, such as PPARα and PPARγ.

-

Potential Mechanism: Upon binding to a PPAR, the fatty acid induces a conformational change in the receptor, leading to the recruitment of coactivator proteins and the transcription of target genes involved in fatty acid oxidation, glucose uptake, and anti-inflammatory responses. The specific affinity and activation potential of petroselinic acid and petroselaidic acid for different PPAR isoforms remain an area for further investigation.

Other Biological Activities

-

Antibiofilm Activity: Petroselinic acid has been shown to inhibit biofilm formation by pathogenic bacteria, suggesting its potential as an antimicrobial agent.

-

COVID-19 Inhibition: In silico studies have suggested that this compound may act as an inhibitor of the main protease of SARS-CoV-2.

Conclusion

The structural isomers of this compound, petroselinic acid and petroselaidic acid, present a compelling area of study for researchers in the fields of chemistry, biology, and medicine. Their distinct properties and biological activities, particularly the anti-inflammatory and immunomodulatory effects of petroselinic acid, highlight their potential for therapeutic applications. This technical guide provides a foundational resource to support and stimulate further investigation into these promising fatty acid isomers.

References

- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 2. lipidmaps.org [lipidmaps.org]

- 3. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]

- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. trans-6-Octadecenoic acid | C18H34O2 | CID 5282754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]

- 7. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. | Semantic Scholar [semanticscholar.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. ir.uitm.edu.my [ir.uitm.edu.my]

- 11. researchgate.net [researchgate.net]

- 12. jfda-online.com [jfda-online.com]

- 13. lipidmaps.org [lipidmaps.org]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. gcms.cz [gcms.cz]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. Petroselinic Acid from Apiaceae Family Plants Ameliorates Autoimmune Disorders Through Suppressing Cytosolic-Nucleic-Acid-Mediated Type I Interferon Signaling - PMC [pmc.ncbi.nlm.nih.gov]

(Z)-6-Octadecenoic Acid: A Comprehensive Technical Guide to its Natural Sources and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-6-Octadecenoic acid, commonly known as petroselinic acid, is a monounsaturated fatty acid with significant potential in the pharmaceutical, cosmetic, and chemical industries. A positional isomer of the more common oleic acid, its unique chemical structure imparts distinct physical and chemical properties. This technical guide provides an in-depth overview of the natural sources of petroselinic acid, detailing its abundance in various plant species. Furthermore, it elucidates the intricate biosynthetic pathway responsible for its production in plants, highlighting the key enzymatic steps and their regulation. This document also outlines relevant experimental protocols for the extraction, quantification, and characterization of this valuable fatty acid, and includes detailed diagrams to visualize the core biochemical and experimental processes.

Natural Sources of (Z)-6-Octadecenoic Acid

(Z)-6-Octadecenoic acid is predominantly found in the seed oils of plants belonging to the Apiaceae (Umbelliferae) family.[1][2][3] It is considered a "rare" fatty acid in the broader context of plant lipids, but it can be the major fatty acid component in the seeds of these specific plants.[3] Its presence is also noted in the Araliaceae and Garryaceae families.[1][2] The concentration of petroselinic acid can vary significantly depending on the plant species, geographical origin, and ripeness of the seeds.[3][4]

Quantitative Abundance in Apiaceae Seed Oils

The following table summarizes the reported content of (Z)-6-Octadecenoic acid in the seed oils of several common Apiaceae species. This data is crucial for identifying high-yield sources for industrial and research purposes.

| Plant Species | Common Name | (Z)-6-Octadecenoic Acid Content (%) | Reference(s) |

| Pimpinella anisum | Anise | 10.4 - 75.6 | [3][4] |

| Coriandrum sativum | Coriander | 1.0 - 81.9 | [3][4] |

| Carum carvi | Caraway | 28.5 - 61.8 | [3][4] |

| Apium graveolens | Celery | 49.4 - 75.6 | [3][4] |

| Anethum graveolens | Dill | 79.9 - 87.2 | [3][4] |

| Foeniculum vulgare | Fennel | 43.1 - 81.9 | [3][4] |

| Petroselinum crispum | Parsley | 35.0 - 75.1 | [3][4] |

| Cuminum cyminum | Cumin | Present | [1] |

Note: The wide range in percentages reflects the natural variability of the plant material.

Biosynthesis of (Z)-6-Octadecenoic Acid

The biosynthesis of (Z)-6-Octadecenoic acid in plants is a fascinating deviation from the more common fatty acid synthesis pathways that produce oleic acid. The entire process is initiated in the plastids.[3][5] The key distinction lies in the introduction of a double bond at an unusual position, which is then followed by elongation.

The biosynthesis pathway can be summarized in the following key steps:

-

De novo fatty acid synthesis: The process begins with the standard de novo synthesis of fatty acids, leading to the formation of palmitoyl-acyl carrier protein (16:0-ACP).[3][6]

-

Desaturation: A specialized soluble desaturase, the Δ4-palmitoyl-ACP desaturase , introduces a cis double bond at the Δ4 position (between carbons 4 and 5 from the carboxyl end) of the 16-carbon acyl chain of palmitoyl-ACP.[3][6][7][8][9] This reaction is a critical control point and is catalyzed by a 36 kDa enzyme.[3][7] The product of this step is (Z)-4-hexadecenoic acid-ACP (16:1Δ4-ACP).

-

Elongation: The 16:1Δ4-ACP then undergoes a two-carbon elongation step. This reaction is catalyzed by the enzyme β-ketoacyl-ACP synthase I (KAS I-1) , which adds a two-carbon unit from malonyl-ACP.[3][6] This elongation results in the formation of (Z)-6-octadecenoyl-ACP (18:1Δ6-ACP), which is the ACP-bound form of petroselinic acid.

-

Hydrolysis: The newly synthesized petroselinoyl-ACP is then hydrolyzed by a fatty acyl-ACP thioesterase (FATB-1/3) to release free (Z)-6-Octadecenoic acid and ACP.[6]

-

Activation and Triacylglycerol Assembly: The free fatty acid is then transported to the endoplasmic reticulum, where it is activated to its coenzyme A ester, (Z)-6-octadecenoyl-CoA, by a long-chain acyl-CoA synthetase (LACS) .[6] This activated form is subsequently incorporated into triacylglycerols (TAGs) for storage in oil bodies within the seed.[6][10]

Biosynthetic Pathway Diagram

References

- 1. Human Metabolome Database: Showing metabocard for Petroselinic acid (HMDB0002080) [hmdb.ca]

- 2. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plant Unsaturated Fatty Acids: Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Expression of a coriander desaturase results in petroselinic acid production in transgenic tobacco - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acyl–Acyl Carrier Protein Desaturases and Plant Biotic Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Desaturases: Structural and mechanistic insights into the biosynthesis of unsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aocs.org [aocs.org]

A Comparative Analysis of Petroselinic and Oleic Acid: Biochemical Pathways and Physiological Effects

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Petroselinic acid and oleic acid, both isomers of octadecenoic acid (C18:1), exhibit distinct biochemical pathways and physiological effects primarily due to the different positioning of their single double bond. While oleic acid (a cis-Δ9 monounsaturated fatty acid) is a ubiquitous component of dietary fats and a central player in mammalian lipid metabolism, petroselinic acid (a cis-Δ6 monounsaturated fatty acid) is predominantly found in the seeds of plants from the Apiaceae and Araliaceae families. This guide provides a comprehensive comparison of their biosynthesis, metabolism, and impact on key signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Understanding these differences is crucial for researchers in nutrition, cosmetics, and pharmacology, as the unique properties of petroselinic acid present opportunities for novel therapeutic and cosmeceutical applications.

Introduction

Oleic acid (18:1 cis-Δ9) is one of the most common fatty acids in nature, abundant in olive oil and a significant component of human adipose tissue.[1] Its biochemical pathways and physiological roles have been extensively studied. Petroselinic acid (18:1 cis-Δ6), in contrast, is considered a "rare" fatty acid, with high concentrations found in plants like parsley, coriander, and fennel.[2][3] The seemingly minor shift in the double bond position from the 9th to the 6th carbon results in significant differences in their physical properties, biosynthetic routes, and biological activities.[4] This document aims to provide a detailed technical comparison of these two fatty acids to inform research and development in related fields.

Comparative Data

Physical and Chemical Properties

The difference in the double bond position significantly influences the physicochemical characteristics of these fatty acids.

| Property | Petroselinic Acid (18:1 cis-Δ6) | Oleic Acid (18:1 cis-Δ9) | Reference(s) |

| Molar Mass | 282.47 g/mol | 282.47 g/mol | [3] |

| Melting Point | 30 °C | 14 °C | [4] |

| Solubility | Soluble in methanol, insoluble in water | Soluble in organic solvents, insoluble in water | [3] |

| Oxidative Cleavage Products | Lauric acid (12:0) and Adipic acid (6:0) | Azelaic acid and Pelargonic acid | [5][6] |

Biological Activity and Prevalence

| Parameter | Petroselinic Acid | Oleic Acid | Reference(s) |

| Primary Natural Sources | Seeds of Apiaceae family (e.g., coriander, parsley, fennel) with concentrations ranging from 1% to over 80%. | Olive oil, canola oil, peanut oil, and most animal and vegetable fats. | [2][5] |

| Key Biological Roles | Anti-inflammatory, anti-diabetic, anti-bacterial, anti-fungal, skin barrier modulation. | Energy source, component of cell membranes, signaling molecule. | [4][6][7] |

| PPAR Activation | Potent activator of PPARα. Also activates PPARγ. | Activates PPARα, PPARδ, and weakly activates PPARγ. | [8][9][10][11] |

| Effect on Skin Barrier | Enhances permeability, potentially more potent than oleic acid. | Can disrupt skin barrier function and induce irritation at high concentrations. | [12][13][14] |

Biochemical Pathways

Biosynthesis

The biosynthetic pathways of petroselinic acid and oleic acid diverge at the desaturation step of their saturated fatty acid precursors.

Oleic Acid Biosynthesis: The synthesis of oleic acid is a well-characterized pathway in most eukaryotes. It begins with the desaturation of stearoyl-CoA (18:0-CoA) by the enzyme stearoyl-CoA desaturase-1 (SCD1), also known as Δ9-desaturase.[15] This enzyme introduces a double bond between the 9th and 10th carbons of the fatty acid chain.

Petroselinic Acid Biosynthesis: The biosynthesis of petroselinic acid is primarily understood in the context of plants of the Apiaceae family. It involves a unique Δ4-desaturase that acts on palmitoyl-ACP (16:0-ACP) to produce Δ4-hexadecenoyl-ACP (16:1Δ4-ACP). This is then elongated by two carbons to yield petroselinoyl-ACP (18:1Δ6-ACP).[7]

Figure 1: Comparative Biosynthetic Pathways.

Metabolism

While the metabolism of oleic acid is well-documented, specific comparative studies on the complete metabolic fate of petroselinic acid in mammals are less common. However, it is presumed to follow the general pathways of fatty acid metabolism.

Beta-Oxidation: Both fatty acids are expected to undergo mitochondrial beta-oxidation to generate acetyl-CoA for energy production. The different double bond positions may require the action of auxiliary enzymes at different stages of the oxidation spiral, but the overall process is similar.

Signaling Pathways: A significant area of interest is the role of these fatty acids as signaling molecules, particularly through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that regulate lipid and glucose metabolism.[16]

-

Oleic Acid: Is a known activator of PPARα and PPARδ, and a weak activator of PPARγ.[8][9][10] Its activation of PPARα is linked to increased fatty acid oxidation and has neurotrophic effects.[8]

-

Petroselinic Acid: Has been identified as a potent activator of PPARα and also shows activity towards PPARγ.[10][11] This activation is linked to its anti-inflammatory and skin health benefits.[11]

Figure 2: PPARα Signaling Pathway.

Experimental Protocols

Analysis of Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of petroselinic and oleic acid in a biological sample.

Figure 3: GC-MS Experimental Workflow.

1. Lipid Extraction (Folch Method):

-

Homogenize the tissue sample in a chloroform:methanol (2:1, v/v) solution.

-

Add 0.2 volumes of 0.9% NaCl solution to the homogenate and vortex thoroughly.

-

Centrifuge to separate the phases. The lower chloroform phase contains the lipids.

-

Collect the lower phase and dry it under a stream of nitrogen.[17]

2. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a known volume of toluene.

-

Add 1% sulfuric acid in methanol and incubate at 50°C for 2 hours.

-

Add water and hexane to the reaction mixture and vortex.

-

The upper hexane layer containing the FAMEs is collected for analysis.[18][19]

3. GC-MS Analysis:

-

Inject an aliquot of the FAMEs in hexane into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for separating isomers).

-

The injector and detector temperatures are typically set to 250°C. The oven temperature is programmed with a gradient to separate the FAMEs based on their boiling points and polarity.

-

The separated FAMEs are detected by a mass spectrometer, which provides information for identification and quantification.[2][17][18]

In Vitro Desaturase Enzyme Assay

This protocol is a representative method for measuring the activity of Δ6- or Δ9-desaturase in microsomal preparations.

1. Microsome Preparation:

-

Homogenize liver tissue (or other relevant tissue) in a buffered sucrose solution.

-

Perform differential centrifugation to isolate the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

2. Desaturase Reaction:

-

Prepare a reaction mixture containing the microsomal preparation, a suitable buffer (e.g., phosphate buffer, pH 7.4), NADH or NADPH as a cofactor, and the fatty acid substrate (e.g., [1-14C]linoleic acid for Δ6-desaturase or [1-14C]stearic acid for Δ9-desaturase) complexed with coenzyme A.

-

Incubate the reaction mixture at 37°C for a defined period.

-

Stop the reaction by adding a strong base (e.g., KOH in methanol) to saponify the lipids.[20][21]

3. Analysis of Products:

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the substrate and the desaturated product using high-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC).

-

Quantify the amount of radioactive product formed using a scintillation counter.[20] The activity of the desaturase can be estimated by calculating the ratio of the product to the precursor fatty acid.[22]

Cell Culture-Based Fatty Acid Uptake and Metabolism Assay

This protocol describes a general method to study the uptake and metabolism of petroselinic or oleic acid in a cell culture model (e.g., hepatocytes, adipocytes).

1. Cell Culture and Fatty Acid Preparation:

-

Culture the desired cell line to confluence in appropriate growth medium.

-

Prepare a stock solution of petroselinic acid or oleic acid complexed to bovine serum albumin (BSA) to enhance solubility and facilitate cellular uptake.[23][24]

2. Fatty Acid Treatment:

-

Replace the growth medium with serum-free medium containing the fatty acid-BSA complex at the desired concentration.

-

Incubate the cells for a specified period (e.g., for uptake studies) or for longer periods to assess metabolic effects.

3. Measurement of Uptake and Metabolism:

-

Uptake: Use radiolabeled fatty acids (e.g., [3H]oleic acid) and measure the cell-associated radioactivity after incubation and washing.[25]

-

Metabolism: After incubation, lyse the cells and extract the lipids. Analyze the lipid extract by TLC or GC-MS to identify and quantify the incorporation of the fatty acid into different lipid classes (e.g., triglycerides, phospholipids) and the formation of metabolic products.[23][26]

Conclusion

Petroselinic acid and oleic acid, while structurally similar, exhibit distinct biochemical and physiological profiles. The unique Δ6 desaturation pathway for petroselinic acid biosynthesis in certain plants leads to a fatty acid with different physical properties and biological activities compared to the more common oleic acid. Of particular interest to researchers is the potent activation of PPARα by petroselinic acid, which underpins its anti-inflammatory and skin health-promoting effects. The provided experimental protocols offer a foundation for further investigation into the comparative biology of these two important monounsaturated fatty acids. A deeper understanding of the metabolism and signaling of petroselinic acid could pave the way for its increased use in functional foods, pharmaceuticals, and cosmetic formulations.

References

- 1. Frontiers | The Enigma of Bioactivity and Toxicity of Botanical Oils for Skin Care [frontiersin.org]

- 2. m.youtube.com [m.youtube.com]

- 3. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Peroxisome proliferator-activated receptor-alpha is required for the neurotrophic effect of oleic acid in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Oleic acid activates peroxisome proliferator-activated receptor δ to compensate insulin resistance in steatotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. mdpi.com [mdpi.com]

- 13. Assessment of the potential irritancy of oleic acid on human skin: Evaluation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Petroselinic Acid and Oleic Acid: Comparison of Enhanced Skin Permeability Relative to Affinity for Saturated Fatty Acids of Stratum Corneum [jstage.jst.go.jp]

- 15. pubs.acs.org [pubs.acs.org]

- 16. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

- 18. static.igem.org [static.igem.org]

- 19. microbiology.biology.upatras.gr [microbiology.biology.upatras.gr]

- 20. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Relationship between estimated desaturase enzyme activity and metabolic syndrome in a longitudinal study [frontiersin.org]

- 23. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. Measurement of long-chain fatty acid uptake into adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. journals.physiology.org [journals.physiology.org]

The Unseen Regulator: A Technical Guide to the Biological Functions of Cis-6-Octadecenoic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cis-6-octadecenoic acid, a monounsaturated omega-12 fatty acid commonly known as petroselinic acid, is a significant component of the seed oils of various plants, particularly within the Apiaceae family. While its biosynthetic pathway is well-characterized, its broader biological functions in plants, especially in signaling, are an emerging area of research. This technical guide provides a comprehensive overview of the known and potential roles of cis-6-octadecenoic acid in plant biology. It delves into its biosynthesis, presents quantitative data on its distribution, and details experimental protocols for its study. Furthermore, this guide explores its potential signaling functions, drawing parallels with other fatty acid signaling molecules in plants, and provides the necessary tools for researchers to investigate this intriguing molecule.

Introduction

Cis-6-octadecenoic acid, or petroselinic acid, is a positional isomer of the common oleic acid, with the double bond located at the sixth carbon from the carboxyl end.[1] This structural difference imparts unique physical and chemical properties, making it a valuable raw material for various industrial applications. However, its role within the plant itself extends beyond being a simple storage lipid. This guide aims to provide an in-depth exploration of the biological functions of cis-6-octadecenoic acid in plants, with a focus on its biosynthesis, distribution, and potential roles in cellular signaling.

Distribution of Cis-6-Octadecenoic Acid in Plants

Cis-6-octadecenoic acid is most abundantly found in the seed oils of plants belonging to the Apiaceae (or Umbelliferae) family.[2][3] Its concentration can vary significantly depending on the plant species, cultivar, and environmental growth conditions. The following table summarizes the reported content of cis-6-octadecenoic acid in the seeds of several Apiaceae species.

| Plant Species | Common Name | cis-6-Octadecenoic Acid Content (% of total fatty acids) | References |

| Pimpinella anisum | Anise | 10.4 - 75.6 | [2][3] |

| Coriandrum sativum | Coriander | 1 - 81.9 | [2][3] |

| Carum carvi | Caraway | 28.5 - 57.6 | [2][3] |

| Apium graveolens | Celery | 49.4 - 75.6 | [2][3] |

| Anethum graveolens | Dill | 79.9 - 87.2 | [2][3] |

| Foeniculum vulgare | Fennel | 43.1 - 81.9 | [2][3] |

| Petroselinum crispum | Parsley | 35 - 75.1 | [2][3] |

| Hippomarathrum cristatum | 72.2 | [4] | |

| Trinia glauca | 64.9 | [4] | |

| Bunium microcarpum | 59.7 | [4] |

Biosynthesis of Cis-6-Octadecenoic Acid

The biosynthesis of cis-6-octadecenoic acid in plants is a well-elucidated pathway that occurs in the plastids. It involves a key enzymatic step that differentiates it from the synthesis of oleic acid. The central enzyme is a soluble acyl-acyl carrier protein (ACP) desaturase, specifically a Δ4-palmitoyl-ACP desaturase.[5][6]

The process begins with the standard fatty acid synthesis pathway, producing palmitoyl-ACP (16:0-ACP). The Δ4-palmitoyl-ACP desaturase then introduces a cis double bond between the 4th and 5th carbons of the palmitoyl chain, forming Δ4-hexadecenoyl-ACP (16:1Δ4-ACP). This intermediate is then elongated by two carbons by the action of β-ketoacyl-ACP synthase II (KASII) to yield petroselinoyl-ACP (18:1Δ6-ACP). Finally, a specific acyl-ACP thioesterase (FATB) hydrolyzes petroselinoyl-ACP to release free cis-6-octadecenoic acid, which can then be exported from the plastid for incorporation into triacylglycerols in the endoplasmic reticulum.[5]

Potential Signaling Functions in Plants

While direct evidence for a signaling role of cis-6-octadecenoic acid in plants is currently limited, the established functions of other fatty acids and their derivatives as signaling molecules provide a framework for postulating potential roles.

Analogy to the Octadecanoid Pathway

The well-characterized octadecanoid pathway utilizes another 18-carbon fatty acid, α-linolenic acid, as a precursor for the synthesis of the plant hormone jasmonic acid and its derivatives.[7] These jasmonates are key signaling molecules involved in a wide range of developmental processes and responses to biotic and abiotic stress. It is plausible that cis-6-octadecenoic acid could also serve as a precursor for a yet-to-be-identified class of signaling molecules. Its unique double bond position could lead to the formation of distinct oxylipins with specific signaling functions.

Modulation of Membrane Properties and Associated Signaling

Fatty acid composition significantly influences the physical properties of cellular membranes, such as fluidity and thickness. These properties, in turn, affect the function of membrane-bound proteins, including receptors and signaling enzymes. The incorporation of cis-6-octadecenoic acid into membrane lipids could alter local membrane domains, thereby modulating the activity of associated signaling pathways.

Interaction with Plant Hormones

The biosynthesis of petroselinic acid appears to be independent of the plant hormone abscisic acid (ABA).[5] However, the interplay between fatty acid metabolism and other plant hormones, such as auxins and gibberellins, is an active area of research. Future studies may reveal a role for cis-6-octadecenoic acid or its derivatives in modulating the signaling or transport of these key developmental regulators.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of cis-6-octadecenoic acid in plants.

Extraction and Quantification of Fatty Acids from Plant Seeds

This protocol describes the extraction of total lipids from plant seeds and their subsequent conversion to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Plant seeds

-

Mortar and pestle or mechanical homogenizer

-

Chloroform

-

Methanol

-

0.9% (w/v) NaCl solution

-

Anhydrous sodium sulfate

-

2% (v/v) H₂SO₄ in methanol

-

Hexane

-

Internal standard (e.g., heptadecanoic acid)

-

Glass test tubes with Teflon-lined caps

-

Centrifuge

-

Water bath or heating block

-

GC-MS system with a suitable capillary column (e.g., DB-23 or equivalent)

Procedure:

-

Grinding: Grind 50-100 mg of seeds to a fine powder using a mortar and pestle or a mechanical homogenizer.

-

Lipid Extraction (Bligh & Dyer method): a. Transfer the ground tissue to a glass test tube. b. Add 1 ml of methanol and vortex thoroughly. c. Add 2 ml of chloroform and vortex for 2 minutes. d. Add 0.8 ml of 0.9% NaCl solution and vortex for 1 minute. e. Centrifuge at 3,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer it to a new tube. g. Dry the lipid extract under a stream of nitrogen gas or in a vacuum concentrator.

-

Transmethylation: a. To the dried lipid extract, add a known amount of internal standard. b. Add 2 ml of 2% H₂SO₄ in methanol. c. Cap the tube tightly and heat at 80°C for 1 hour in a water bath or heating block. d. Cool the tube to room temperature. e. Add 1 ml of hexane and 1 ml of water, and vortex for 1 minute. f. Centrifuge at 2,000 x g for 5 minutes. g. Carefully collect the upper hexane layer containing the FAMEs for GC-MS analysis.

-

GC-MS Analysis: a. Inject 1 µl of the FAMEs solution into the GC-MS system. b. Use a temperature program suitable for separating C18 fatty acid isomers. A typical program starts at a lower temperature (e.g., 150°C), ramps up to a higher temperature (e.g., 240°C), and holds for a period to ensure elution of all components. c. Identify and quantify the FAMEs by comparing their retention times and mass spectra to those of authentic standards.

Heterologous Expression and Assay of Δ4-Palmitoyl-ACP Desaturase

This protocol describes the expression of a plant Δ4-palmitoyl-ACP desaturase in E. coli and a subsequent in vitro assay to determine its activity.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector)

-

cDNA encoding the Δ4-palmitoyl-ACP desaturase

-

Restriction enzymes and T4 DNA ligase

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Purified spinach acyl carrier protein (ACP)

-

[1-¹⁴C]Palmitoyl-ACP (substrate)

-

Purified spinach ferredoxin

-

Ferredoxin-NADP⁺ reductase

-

NADPH

-

Reaction buffer (e.g., 100 mM MOPS, pH 7.5)

-

Scintillation cocktail and counter

Procedure:

-

Cloning and Expression: a. Clone the Δ4-palmitoyl-ACP desaturase cDNA into the expression vector. b. Transform the expression construct into the E. coli expression strain. c. Grow a culture of the transformed cells to mid-log phase (OD₆₀₀ ≈ 0.6). d. Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and incubate for several hours at a lower temperature (e.g., 18-25°C) to enhance soluble protein production. e. Harvest the cells by centrifugation and lyse them by sonication or French press. f. Purify the recombinant enzyme using affinity chromatography (e.g., Ni-NTA if His-tagged).

-

Enzyme Assay: a. Prepare the reaction mixture in a microcentrifuge tube containing: reaction buffer, purified ACP, ferredoxin, ferredoxin-NADP⁺ reductase, and NADPH. b. Add the purified Δ4-palmitoyl-ACP desaturase. c. Initiate the reaction by adding [1-¹⁴C]palmitoyl-ACP. d. Incubate the reaction at the optimal temperature (e.g., 25-30°C) for a defined period (e.g., 15-30 minutes). e. Stop the reaction by adding an acidic solution (e.g., 1 M HCl in methanol). f. Extract the fatty acids into an organic solvent (e.g., hexane). g. Separate the fatty acid products by argentation thin-layer chromatography (Ag-TLC) or reverse-phase HPLC. h. Quantify the amount of radioactive product formed using a scintillation counter.

Conclusion

Cis-6-octadecenoic acid is more than just a storage fatty acid in certain plant species. Its unique structure, arising from a specialized biosynthetic pathway, hints at specific biological roles that are yet to be fully uncovered. While its direct involvement in plant signaling pathways remains an open and exciting field of investigation, the tools and methodologies outlined in this guide provide a solid foundation for researchers to explore these functions. Further research into the signaling roles of cis-6-octadecenoic acid and other unusual fatty acids will undoubtedly deepen our understanding of the complex network of lipid-mediated communication in plants, with potential applications in crop improvement and the development of novel bioactive compounds.

References

- 1. Frontiers | Plant Unsaturated Fatty Acids: Biosynthesis and Regulation [frontiersin.org]

- 2. Lipid Analysis by Gas Chromatography and Gas Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty Acid Methyl Ester Composition of Some Turkish Apiaceae Seed Oils: New Sources for Petroselinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties | MDPI [mdpi.com]

- 6. Metabolic Evidence for the Involvement of a [delta]4-Palmitoyl-Acyl Carrier Protein Desaturase in Petroselinic Acid Synthesis in Coriander Endosperm and Transgenic Tobacco Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

An In-Depth Technical Guide to 6-Octadecenoic Acid: Chemical Data, Signaling Pathways, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Octadecenoic acid, a monounsaturated fatty acid with significant research interest. This document details its chemical properties, explores its known signaling pathways, and provides detailed experimental protocols for its study.

Chemical and Physical Data

This compound exists as two primary geometric isomers: cis-6-Octadecenoic acid (commonly known as Petroselinic acid) and trans-6-Octadecenoic acid (Petroselaidic acid). The positioning of the double bond at the sixth carbon distinguishes it from the more common oleic acid.

General Chemical Data

| Property | Value | References |

| Molecular Formula | C₁₈H₃₄O₂ | [1][2][3] |

| Molecular Weight | 282.46 g/mol | [3][4][5] |

Isomer-Specific Data

| Isomer | (Z)-6-Octadecenoic acid (Petroselinic acid) | (E)-6-Octadecenoic acid (Petroselaidic acid) |

| CAS Number | 593-39-5 | 593-40-8 |

| Synonyms | cis-6-Octadecenoic acid, Petroselic acid | trans-6-Octadecenoic acid, Petroselaidic acid |

| Appearance | White to yellow powder or lump; Liquid | Solid |

| Melting Point | 27 - 29 °C | Not specified |

| Solubility | Soluble in organic solvents, limited in water. Soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and Ethanol (25 mg/ml). | Not specified |

| Purity | ≥ 98% (GC) | >99% |

| Storage | Freezer (≤ -10 °C) | Freezer |

| References | [1][5][6][7][8][9][10][11][12] | [4][13][14][15][16] |

Signaling Pathways and Biological Activity

Petroselinic acid has demonstrated notable biological activities, particularly in modulating inflammatory and immune responses.

Anti-Inflammatory Signaling

Petroselinic acid exhibits anti-inflammatory properties by reducing the production of key inflammatory mediators. In human skin fibroblasts, it has been shown to decrease the production of Prostaglandin E2 (PGE2) and Intracellular Adhesion Molecule-1 (ICAM-1) when stimulated by inflammatory agents.

Type I Interferon Signaling Pathway

Recent studies have revealed that petroselinic acid can suppress the cytosolic-nucleic-acid-mediated type I interferon (IFN) signaling pathway. It achieves this by inhibiting the phosphorylation of TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), key downstream effectors in this pathway. This action leads to a reduction in the expression of type I interferons (e.g., IFN-β) and interferon-stimulated genes (ISGs) like CXCL10.

Biosynthesis and Metabolism

The biosynthesis of petroselinic acid in plants involves a series of enzymatic steps, with key enzymes including ∆4-palmitoyl-ACP desaturase.[17][18] In terms of metabolism in mammals, studies suggest that when 18-carbon fatty acids like those derived from linoleate are produced, they are initially acylated into a labile phospholipid pool and then further metabolized to longer-chain fatty acids.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis and biological assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

This protocol is for the quantitative analysis of fatty acids in biological samples.[20][21][22][23]

1. Sample Preparation and Extraction:

-

For cultured cells (0.5 x 10⁶), suspend in 250 µl PBS.

-

For plasma, use 10 µl and bring the volume to 200 µl with PBS.

-

For tissues (e.g., liver), homogenize 1 mg in 500 µl of methanol.

-

Add a known amount of deuterated internal standards.

-

Initiate extraction with 500 µl of methanol and 25 µl of 1 N HCl.

-

Create a biphasic solution by adding 1.5 ml of isooctane.

-

Vortex vigorously for 30 seconds and centrifuge at 3000 rpm for 2 minutes to separate phases.

-

Collect the upper organic layer.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

A common method is acid-catalyzed esterification.

-

Add 1 ml of 2% sulfuric acid in methanol to the dried lipid extract.

-

Heat at 50°C for 2 hours.

-

Add 1.5 ml of 5% NaCl and extract the FAMEs with 2 x 1 ml of hexane.

3. GC-MS Analysis:

-

Column: Use a suitable capillary column (e.g., Agilent HP-5MS-UI, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium.

-

Injection Volume: 1 µl in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 180°C at 15°C/min.

-

Ramp to 250°C at 5°C/min, hold for 3 minutes.

-

Ramp to 320°C at 20°C/min, hold for 12 minutes.

-

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass-to-charge ratio (m/z) range of 50-550.

Anti-Inflammatory Cell Assays

1. Fibroblast Cell Assay for PGE2 and ICAM-1:

-

Cell Seeding: Seed primary human foreskin fibroblasts at 10,000 cells/well in a 96-well plate and maintain for 24 hours in DMEM with 10% fetal calf serum.

-

Treatment: Add Petroselinic acid (dissolved in DMSO, final concentration <1%) at desired concentrations (e.g., 0.1, 1, 10, 100 µM) in fresh media and incubate for 24 hours.

-

Inflammatory Challenge: Add phorbol myristate acetate (PMA) to a final concentration of 10 nM and incubate for another 24 hours.

-

PGE2 Assay: Collect 50 µl of the culture medium and determine PGE2 levels using a commercial immunoassay kit.

-

ICAM-1 Assay: Analyze the cell lysates or supernatant for ICAM-1 levels using a suitable ELISA kit.

Type I Interferon Signaling Assays

1. Dual-Luciferase Reporter Gene Assay for ISRE Promoter Activity: [24][25][26][27][28]

-

Cell Seeding and Transfection: Seed HEK293T cells (1.5 x 10⁴ cells/well) in a 96-well plate. After 24 hours, co-transfect with a firefly luciferase reporter plasmid under the control of an Interferon-Stimulated Response Element (ISRE) promoter (e.g., pISRE-luc) and a Renilla luciferase control plasmid (e.g., pRL-TK) using a suitable transfection reagent.

-

Treatment and Stimulation: 24 hours post-transfection, treat the cells with Petroselinic acid for a specified duration. Subsequently, stimulate with human recombinant IFN-α for 8 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. Normalize the ISRE-driven firefly luciferase activity to the Renilla luciferase activity.

2. RT-qPCR for IFNB and CXCL10 mRNA Expression:

-

Cell Treatment: Treat cells (e.g., A549, U937) with Petroselinic acid (e.g., 200 µM) for 6 hours, followed by stimulation (e.g., with poly(I:C)) for another 6 hours.

-

RNA Extraction and cDNA Synthesis: Isolate total RNA from the cells and reverse transcribe it into cDNA using standard protocols.

-

qPCR: Perform quantitative PCR using primers specific for IFNB, CXCL10, and a housekeeping gene (e.g., GAPDH) for normalization.

3. ELISA for IFN-β Secretion:

-

Sample Collection: Collect the cell culture supernatant after treatment and stimulation as described above.

-

ELISA: Measure the concentration of secreted IFN-β in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

References

- 1. Petroselinic acid - Wikipedia [en.wikipedia.org]

- 2. Petroselinic Acid | C18H34O2 | CID 5281125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. larodan.com [larodan.com]

- 5. larodan.com [larodan.com]

- 6. caymanchem.com [caymanchem.com]

- 7. CAS 593-39-5: Petroselinic acid | CymitQuimica [cymitquimica.com]

- 8. This compound, (Z)- [webbook.nist.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound, (Z)- [webbook.nist.gov]

- 11. 6(Z)-Octadecenoic acid | CymitQuimica [cymitquimica.com]

- 12. This compound, (Z)- (CAS 593-39-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 13. 6(E)-Octadecenoic acid | CymitQuimica [cymitquimica.com]

- 14. scbt.com [scbt.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. (6E)-6-Octadecenoic acid | CAS#:593-40-8 | Chemsrc [chemsrc.com]

- 17. Apiaceae Family an Important Source of Petroselinic Fatty Acid: Abundance, Biosynthesis, Chemistry, and Biological Proprieties - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Metabolism of 6,9,12-octadecatrienoic acid and 6,9,12,15-octadecatetraenoic acid by rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lipidmaps.org [lipidmaps.org]

- 21. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jfda-online.com [jfda-online.com]

- 23. mdpi.com [mdpi.com]

- 24. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

- 25. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Development and Validation of a Novel Dual Luciferase Reporter Gene Assay to Quantify Ebola Virus VP24 Inhibition of IFN Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Physical Properties of 6-Octadecenoic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties of various isomers of 6-octadecenoic acid, a monounsaturated fatty acid with growing interest in the pharmaceutical and nutraceutical industries. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting key physical data in a structured format, detailing experimental methodologies for property determination, and visualizing a relevant biological pathway.

Core Physical Properties of this compound Isomers

The physical characteristics of this compound isomers are fundamentally influenced by their molecular geometry, particularly the configuration of the double bond (cis/trans) and the presence of any chain branching. These structural variations lead to significant differences in properties such as melting point, boiling point, density, and solubility, which in turn affect their biological activity and potential applications.

Data Summary

The following tables summarize the available quantitative data for the key physical properties of prominent this compound isomers. For comparative purposes, data for the well-characterized oleic acid (cis-9-octadecenoic acid) is also included.

Table 1: Physical Properties of this compound Isomers

| Property | cis-6-Octadecenoic Acid (Petroselinic Acid) | trans-6-Octadecenoic Acid (Petroselaidic Acid) |

| Melting Point (°C) | 30 - 33 | 52 |

| Boiling Point (°C) | 237-238 at 18 mmHg | 399.0 ± 11.0 at 760 mmHg |

| Density (g/cm³) | 0.899 | 0.9 ± 0.1 |

| Solubility in Water | Insoluble | Insoluble |

| Solubility in Organic Solvents | Soluble in ethanol, chloroform, and other organic solvents. | Soluble in organic solvents. |

| Appearance | White powder or colorless liquid | Crystalline solid |

Table 2: Physical Properties of Methyl Esters of this compound Isomers

| Property | Methyl cis-6-octadecenoate | Methyl trans-6-octadecenoate |

| Melting Point (°C) | -3 to -1 | 18 - 20 |

| Boiling Point (°C) | 159 - 161 at 3 mmHg | 164 - 166 at 3 mmHg |

| Density (g/cm³) | 0.880 | Not available |

| Refractive Index (n20/D) | 1.450 | 1.450 |

| Appearance | Colorless to almost colorless clear liquid | Colorless to almost colorless clear liquid |

Experimental Protocols for Determining Physical Properties

Accurate and reproducible determination of physical properties is paramount in chemical and pharmaceutical research. The following sections detail standard methodologies for measuring the key physical constants of fatty acids like the this compound isomers.

Determination of Melting Point (Capillary Method)

Principle: This method determines the temperature at which a solid fatty acid transitions to a liquid state when heated in a capillary tube.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Heating medium (e.g., mineral oil or silicone oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid fatty acid is finely ground using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample, and the tube is tapped gently to pack the sample into the sealed end. The sample height should be approximately 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in the heating bath of the melting point apparatus.

-

Heating: The bath is heated at a steady rate of approximately 1-2°C per minute.

-

Observation: The temperature is recorded at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range. For fats and waxes, the temperature at which the substance is observed to rise in the capillary tube can be taken as the melting point.[1]

Determination of Boiling Point (Micro Boiling Point Method)

Principle: This method is suitable for small quantities of liquid and determines the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Apparatus:

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath)

-

Rubber band or wire for attachment

Procedure:

-

Sample Preparation: A few drops of the liquid fatty acid are placed into the small test tube.

-

Capillary Insertion: A capillary tube is placed inside the test tube with its open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer using a rubber band. The assembly is then immersed in a heating bath.

-

Heating: The bath is heated gradually. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Observation: The heating is discontinued, and the bath is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[2] For higher accuracy, especially for substances that may decompose at atmospheric pressure, boiling point determination under reduced pressure is recommended.

Determination of Density (Pycnometer Method)

Principle: This method determines the density of a liquid fatty acid by measuring the mass of a known volume using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermostatic water bath

-

Thermometer

Procedure:

-

Calibration: The empty, clean, and dry pycnometer is weighed. It is then filled with a reference liquid of known density (e.g., distilled water) and weighed again at a specific temperature. The exact volume of the pycnometer is calculated.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the liquid fatty acid sample.

-

Equilibration and Weighing: The filled pycnometer is placed in a thermostatic water bath to bring the sample to the desired temperature. It is then removed, carefully dried on the outside, and weighed.

-

Calculation: The density of the fatty acid is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.[3][4]

Determination of Solubility

Principle: This involves determining the extent to which a fatty acid dissolves in a particular solvent at a given temperature.

Apparatus:

-

Test tubes or vials with stoppers

-

Water bath or incubator for temperature control

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Qualitative Assessment: A small amount of the fatty acid is added to a test tube containing the solvent of interest (e.g., water, ethanol, chloroform). The mixture is agitated and observed for dissolution. This provides a general indication of solubility (e.g., soluble, sparingly soluble, insoluble).

-

Quantitative Determination (Saturation Method):

-

An excess amount of the fatty acid is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature for an extended period to ensure equilibrium is reached and a saturated solution is formed.

-

The undissolved solute is then separated from the solution by filtration or centrifugation.

-

A known volume of the saturated solution is carefully removed, and the solvent is evaporated.

-

The mass of the remaining dissolved fatty acid is determined, and the solubility is expressed as mass of solute per volume or mass of solvent.[5]

-

Biological Pathway Involvement of Petroselinic Acid

Recent research has shed light on the immunomodulatory role of petroselinic acid (cis-6-octadecenoic acid). Specifically, it has been identified as an inhibitor of the cytosolic nucleic acid-mediated type I interferon (IFN) signaling pathway. This pathway is a critical component of the innate immune response to viral and bacterial infections, but its dysregulation can contribute to autoimmune diseases.

The following diagram illustrates the key steps in this signaling cascade and the inhibitory action of petroselinic acid.

Caption: Petroselinic acid inhibits the cytosolic nucleic acid sensing pathway.

This diagram illustrates that petroselinic acid exerts its inhibitory effect by targeting the phosphorylation of TBK1 and IRF3, key downstream signaling molecules activated by both RNA and DNA sensing pathways. By blocking this step, petroselinic acid can attenuate the production of type I interferons, suggesting its potential as a therapeutic agent for inflammatory and autoimmune disorders.

Experimental Workflow for Assessing Petroselinic Acid Activity

The following workflow outlines a typical experimental approach to investigate the inhibitory effect of petroselinic acid on the type I IFN signaling pathway.

Caption: Workflow for evaluating the inhibitory effect of petroselinic acid.

This workflow demonstrates a multi-pronged approach, combining gene expression analysis (RT-qPCR), protein activation assessment (Western Blot), and pathway activity measurement (Luciferase Reporter Assay) to provide a comprehensive understanding of the mechanism of action of petroselinic acid.

References

The Discovery and Enduring Scientific Interest in Petroselinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroselinic acid (cis-6-octadecenoic acid), a monounsaturated omega-12 fatty acid, stands as a molecule of significant interest in the realms of biochemistry, natural product chemistry, and pharmacology. First identified in the early 20th century, its unique structural properties and biological activities have prompted over a century of scientific investigation. This technical guide provides an in-depth exploration of the discovery and history of petroselinic acid research, detailing its chemical characteristics, natural sources, and the experimental methodologies used to isolate, identify, and characterize it. Furthermore, this guide will delve into the known signaling pathways through which petroselinic acid exerts its biological effects, offering a valuable resource for researchers and professionals in drug development.

Discovery and History of Research

The journey of petroselinic acid research began in 1909 when it was first isolated from the seed oil of parsley (Petroselinum crispum) by Vongerichten and Kohler.[1][2][3][4] This discovery marked the initial identification of this uncommon fatty acid. Subsequent research by Scherer established its presence in the seed oils of other plants belonging to the Apiaceae (or Umbelliferae) family, such as anise (Pimpinella anisum) and fennel (Foeniculum capillaceum).[1]

Early structural elucidation studies identified petroselinic acid as a C18:1 monounsaturated fatty acid, a positional isomer of the more common oleic acid (cis-9-octadecenoic acid).[1] The key structural difference lies in the position of the cis double bond, which is located at the 6th carbon from the carboxyl end in petroselinic acid, as opposed to the 9th carbon in oleic acid.[1] This seemingly subtle difference in structure imparts distinct physical and chemical properties, including a higher melting point for petroselinic acid.[1] The structure was definitively confirmed through techniques such as alkaline potassium permanganate (KMnO4) oxidation, which cleaved the double bond to yield adipic acid and lauric aldehyde, and ozonolysis followed by gas-liquid chromatography (GLC) of the resulting products.[5][6]

The prevalence of petroselinic acid as a major fatty acid component in the seed oils of the Apiaceae, Araliaceae, and Garryaceae families has also made it a significant subject in the field of chemosystematics, where its presence is used as an indicator of the close evolutionary relationship between these plant families.[2]

Physicochemical Properties and Natural Occurrence

Petroselinic acid is a white, powdery solid at room temperature and is soluble in methanol but insoluble in water.[2] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C18H34O2 | [2] |

| Molar Mass | 282.468 g·mol−1 | [2] |

| Melting Point | 30 °C | [1] |

| IUPAC Name | (6Z)-Octadec-6-enoic acid | [7] |

| Lipid Number | 18:1 cis-6 | [2] |

Petroselinic acid is most abundantly found in the seed oils of plants belonging to the Umbelliferae (Apiaceae) family.[1][5][8] The concentration of petroselinic acid can vary significantly depending on the plant species, geographical origin, and extraction method.[1][8] The table below summarizes the reported concentrations of petroselinic acid in the seed oils of various Umbelliferae species.

| Plant Species | Common Name | Petroselinic Acid Content (%) | Reference |

| Anethum graveolens | Dill | 79.9 - 87.2 | [1] |

| Apium graveolens | Celery | 49.4 - 75.6 | [1] |

| Carum carvi | Caraway | 28.5 - 61.8 | [1][8] |

| Coriandrum sativum | Coriander | 1 - 81.9 | [1][8] |

| Cuminum cyminum | Cumin | 21.3 | [6] |

| Foeniculum vulgare | Fennel | 43.1 - 81.9 | [1][8] |

| Petroselinum crispum | Parsley | 35 - 75.1 | [1][8] |

| Pimpinella anisum | Anise | 10.4 - 75.6 | [1][8] |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and analysis of petroselinic acid from plant seeds, as well as a method for determining its double bond position.

Extraction of Seed Oil

A widely used method for extracting oil from seeds is Soxhlet extraction, which provides a high yield.

Protocol: Soxhlet Extraction

-

Sample Preparation: Grind the seeds (e.g., coriander, parsley, fennel) into a fine powder to increase the surface area for solvent penetration.

-

Soxhlet Apparatus Setup:

-

Place the ground seed powder into a thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with n-hexane (the extraction solvent) to approximately two-thirds of its volume and add a few boiling chips.

-

Connect the flask to the Soxhlet extractor and attach a condenser to the top.

-

-

Extraction:

-

Heat the n-hexane in the round-bottom flask to its boiling point.

-

The solvent vapor will travel up the distillation arm, condense in the condenser, and drip down into the thimble containing the seed powder.

-

The solvent will fill the thimble and extract the oil.

-

Once the solvent reaches the top of the siphon arm, the entire contents of the extractor chamber are siphoned back into the round-bottom flask.

-

This cycle is allowed to repeat for several hours (typically 6-8 hours) to ensure complete extraction.

-

-

Solvent Removal: After extraction, the n-hexane is removed from the extracted oil using a rotary evaporator under reduced pressure.

-

Oil Collection: The remaining crude seed oil is collected and can be stored for further analysis.

Isolation of Petroselinic Acid

To study its properties and biological activities, petroselinic acid is often isolated from the triglyceride-rich seed oil. This typically involves saponification followed by purification.

Protocol: Saponification and Isolation

-

Saponification (Alkaline Hydrolysis):

-

Dissolve the extracted seed oil in an excess of alcoholic potassium hydroxide solution (e.g., 1 M KOH in 95% ethanol).

-

Reflux the mixture for 1-2 hours to hydrolyze the triglycerides into glycerol and potassium salts of fatty acids (soaps).

-

-

Acidification:

-

After cooling, acidify the mixture with a strong acid (e.g., 6 M HCl) to a pH of approximately 1-2. This protonates the fatty acid salts, converting them into free fatty acids.

-

-

Extraction of Free Fatty Acids:

-

Extract the free fatty acids from the acidified aqueous solution using a nonpolar solvent such as petroleum ether or diethyl ether in a separatory funnel.

-

Wash the organic layer with distilled water to remove any remaining mineral acid and glycerol.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Solvent Removal: Remove the solvent using a rotary evaporator to obtain a mixture of free fatty acids.

-

Purification by Crystallization:

-

Dissolve the fatty acid mixture in a minimal amount of a suitable solvent (e.g., acetone or ethanol).

-

Cool the solution to a low temperature (e.g., -20°C to -30°C). Petroselinic acid, having a higher melting point than other common unsaturated fatty acids like oleic and linoleic acid, will preferentially crystallize out of the solution.

-

Collect the crystallized petroselinic acid by filtration.

-

Further purification can be achieved by recrystallization.

-

Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique for the quantitative and qualitative analysis of fatty acid composition. Due to the similar retention times of petroselinic acid and its isomer oleic acid, derivatization to fatty acid methyl esters (FAMEs) or other esters and the use of a highly polar capillary column are often necessary for their separation.

Protocol: GC Analysis of Fatty Acid Methyl Esters (FAMEs)

-

Derivatization to FAMEs:

-

Treat the isolated fatty acids or the total lipid extract with a methylating agent. A common method is to use boron trifluoride (BF3) in methanol.

-

Briefly, add 1-2 mL of 14% BF3-methanol to the fatty acid sample (approximately 10-20 mg) in a screw-capped tube.

-

Heat the mixture in a water bath at 60-100°C for 5-10 minutes.

-

After cooling, add water and extract the FAMEs with hexane.

-

Wash the hexane layer with water and dry it over anhydrous sodium sulfate.

-

-

GC Conditions:

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: Highly polar capillary column, e.g., a biscyanopropyl polysiloxane column (e.g., SP-2380, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector at 250°C.

-

Oven Temperature Program:

-

Initial temperature: 140°C, hold for 5 minutes.

-

Ramp to 240°C at a rate of 4°C/min.

-

Hold at 240°C for 20 minutes.

-

-

Detector: Flame Ionization Detector (FID) at 260°C.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the GC. Identify the peaks by comparing their retention times with those of known standards. Quantify the fatty acids by measuring the peak areas.

Determination of Double Bond Position by Ozonolysis-Mass Spectrometry

Modern mass spectrometry techniques coupled with ozonolysis allow for the precise determination of the double bond position in fatty acids.

Principle of Ozonolysis-Mass Spectrometry:

Ozone (O3) selectively cleaves the carbon-carbon double bond of an unsaturated fatty acid, forming two carbonyl-containing fragments (aldehydes and/or carboxylic acids). By analyzing the mass-to-charge ratio (m/z) of these fragments using a mass spectrometer, the exact location of the original double bond can be determined.

Experimental Workflow: Online Ozonolysis Electrospray Ionization Mass Spectrometry (OzESI-MS)

-

Sample Infusion: The sample containing the fatty acid is dissolved in a suitable solvent and continuously infused into the electrospray ionization (ESI) source of a mass spectrometer.

-

Ozone Introduction: A stream of ozone gas is introduced into the ESI source, where it reacts with the analyte molecules in the gas phase.

-

Ionization and Fragmentation: The ozonolysis products are ionized by the ESI process and enter the mass spectrometer.

-

Mass Analysis: The mass spectrometer separates and detects the ions based on their m/z values. The masses of the fragment ions directly correspond to the cleaved portions of the fatty acid, allowing for the unambiguous assignment of the double bond position.

Signaling Pathways and Biological Activities

Petroselinic acid has been shown to possess a range of biological activities, including antibacterial, antifungal, and immunomodulatory effects. These activities are mediated through its interaction with specific cellular signaling pathways.

Antibacterial Activity: Inhibition of Quorum Sensing in Staphylococcus aureus

Petroselinic acid has demonstrated significant efficacy in inhibiting biofilm formation and the production of virulence factors in the pathogenic bacterium Staphylococcus aureus.[5][8] Its mechanism of action involves the downregulation of key genes in the quorum-sensing system, which bacteria use to coordinate their collective behavior.

Specifically, petroselinic acid has been shown to repress the expression of the quorum-sensing regulator gene agrA and the virulence regulator gene saeR.[5][8] The Agr system is a central regulator of virulence in S. aureus, controlling the expression of numerous toxins and enzymes. By inhibiting this system, petroselinic acid effectively disarms the bacteria, reducing their ability to cause disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Carbon–carbon double bond position elucidation in fatty acids using ozone-coupled direct analysis in real time mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. Inhibition of Staphylococcus aureus Biofilm Formation and Virulence Factor Production by Petroselinic Acid and Other Unsaturated C18 Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. OnLine ozonolysis methods for the determination of double bond position in unsaturated lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determining Double Bond Position in Lipids Using Online Ozonolysis Coupled to Liquid Chromatography and Ion Mobility-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

The Metabolic Journey of 6-Octadecenoic Acid in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Octadecenoic acid, also known as petroselinic acid, is a naturally occurring monounsaturated fatty acid found in various plant and animal sources.[1] As a positional isomer of the more common oleic acid, its unique structural properties elicit distinct metabolic fates and physiological effects that are of growing interest to researchers in nutrition, metabolism, and drug development. This technical guide provides a comprehensive overview of the metabolic fate of this compound in animal models, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is supported by quantitative data, detailed experimental protocols, and visual representations of key metabolic pathways and experimental workflows.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The metabolic journey of this compound begins with its absorption in the gastrointestinal tract and subsequent distribution throughout the body. Once distributed, it undergoes various metabolic transformations before being excreted. While comprehensive quantitative data for the complete ADME profile of petroselinic acid remains an area of active research, existing studies in animal models provide valuable insights into its behavior in vivo.

Absorption and Distribution